
Comparative Analysis of CE-224535 Clinical Trial
Data for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CE-224535

Cat. No.: B1668769 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of

CE-224535 Against Leading Alternative Therapies for Rheumatoid Arthritis in Patients with

Inadequate Response to Methotrexate.

This guide provides a comprehensive comparative analysis of the clinical trial data for CE-
224535, a selective P2X7 receptor antagonist, and other prominent biologic and targeted

synthetic Disease-Modifying Antirheumatic Drugs (DMARDs). The focus of this comparison is

on the patient population with active rheumatoid arthritis (RA) who have had an inadequate

response to methotrexate (MTX), a common scenario in clinical practice. All data presented is

sourced from publicly available clinical trial information.

Mechanism of Action: CE-224535 and the P2X7
Receptor
CE-224535 is an investigational drug that acts as a selective antagonist of the P2X7 receptor.

The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells. Its activation

by extracellular ATP, a damage-associated molecular pattern (DAMP) released from stressed

or dying cells, triggers a cascade of inflammatory responses. A key downstream effect of P2X7

receptor activation is the assembly and activation of the NLRP3 inflammasome. This multi-

protein complex then activates caspase-1, which in turn cleaves pro-inflammatory cytokines

pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.

These cytokines are potent mediators of inflammation in rheumatoid arthritis. By blocking the

P2X7 receptor, CE-224535 aims to inhibit this inflammatory cascade at an early stage.
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P2X7 Receptor Signaling Pathway in Inflammation.

Clinical Trial Data: Efficacy Comparison
The following tables summarize the primary efficacy endpoints from the Phase IIA clinical trial

of CE-224535 (NCT00628095) and pivotal clinical trials of several comparator drugs in patients

with rheumatoid arthritis and an inadequate response to methotrexate. The American College

of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) are standard

measures of improvement in RA clinical trials.

Table 1: Efficacy of CE-224535 vs. Placebo in MTX-IR RA Patients

Treatment
Trial
Identifier

Duration ACR20 ACR50 ACR70

CE-224535

(500 mg bid)

NCT0062809

5
12 Weeks 34.0% Not Reported Not Reported

Placebo
NCT0062809

5
12 Weeks 36.2% Not Reported Not Reported

Note: The Phase IIA study of CE-224535 did not demonstrate a statistically significant

difference from placebo for the primary efficacy endpoint of ACR20 response at Week 12.[1][2]
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Table 2: Efficacy of Comparator Biologic and Targeted Synthetic DMARDs in MTX-IR RA

Patients
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Drug
Class

Drug
Name

Trial
Name

Duration ACR20 ACR50 ACR70

TNF

Inhibitor

Adalimuma

b (40 mg

eow)

ARMADA 24 Weeks 67.2% 55.2% 26.9%

IL-6

Inhibitor

Tocilizuma

b (8 mg/kg

IV q4w)

LITHE 24 Weeks 59% 37% 15%

JAK

Inhibitor

Upadacitini

b (15 mg

qd)

SELECT-

MONOTHE

RAPY

14 Weeks 68% 42% 23%

JAK

Inhibitor

Baricitinib

(4 mg qd)
RA-BEAM 12 Weeks 70% 49% 20%

JAK

Inhibitor

Tofacitinib

(5 mg bid)

+ MTX

ORAL

Strategy
6 Months

Not

Reported
46%

Not

Reported

Selective

Co-

stimulation

Modulator

Abatacept

(~10 mg/kg

IV q4w) +

MTX

AIM 1 Year 67.7% 39.9% 19.8%

B-cell

Targeted

Therapy

Rituximab

(2 x 1000

mg) + MTX

SERENE 24 Weeks 51% 26% 12%

IL-1

Receptor

Antagonist

Anakinra

(100 mg

qd) + MTX

- 24 Weeks 38% 17% 6%

Placebo - ARMADA 24 Weeks 14.5% 8.1% 4.8%

Placebo - LITHE 24 Weeks 25% 10% 3%

Placebo

(Continued

MTX)

-

SELECT-

MONOTHE

RAPY

14 Weeks 41% 19%
Not

Reported
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Placebo - RA-BEAM 12 Weeks 40% 20% 7%

Placebo - AIM 1 Year 39.7% 16.8% 6.9%

Placebo - SERENE 24 Weeks 23% 9% 3%

Placebo - - 24 Weeks 22% 8% 2%

Clinical Trial Data: Safety and Tolerability
Comparison
An overview of the safety profile of CE-224535 compared to other treatments is presented

below. Direct comparison of adverse event rates across different trials should be done with

caution due to variations in study design, duration, and patient populations.

Table 3: Key Safety Findings in MTX-IR RA Patients
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Drug Name Trial Name
Common Adverse
Events

Serious Adverse
Events (SAEs)

CE-224535 NCT00628095
Nausea (11.3%),

Diarrhea (7.5%)[1]
3.8%[1]

Adalimumab ARMADA

Injection site

reactions, upper

respiratory infections

Similar to placebo in

the initial 24-week

trial.

Tocilizumab LITHE

Upper respiratory tract

infections, headache,

hypertension,

increased ALT

Serious infections.

Upadacitinib
SELECT-

MONOTHERAPY

Upper respiratory tract

infections, nausea,

headache

Serious infections,

herpes zoster, venous

thromboembolism.

Baricitinib RA-BEAM

Upper respiratory tract

infections, nausea,

headache

Serious infections,

venous

thromboembolism.

Tofacitinib ORAL Strategy

Upper respiratory tract

infections, headache,

diarrhea

Serious infections,

herpes zoster, venous

thromboembolism.

Abatacept AIM

Headache, upper

respiratory tract

infection, nausea

Serious infections.

Rituximab SERENE
Infusion-related

reactions, infections
Serious infections.

Anakinra - Injection site reactions Serious infections.

Experimental Protocols
Detailed experimental protocols for large-scale clinical trials are extensive. Below is a

summarized methodology for the key trials cited.
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CE-224535 (NCT00628095) This was a Phase IIA, randomized, double-blind, placebo-

controlled, parallel-group study.[2] Patients with active RA and an inadequate response to a

stable dose of MTX (≥7.5 mg/week) were randomized to receive either CE-224535 (500 mg

twice daily) or placebo for 12 weeks, while continuing their background MTX therapy.[2] The

primary efficacy endpoint was the ACR20 response rate at Week 12.[2]

Adalimumab (ARMADA Trial) This was a 24-week, randomized, double-blind, placebo-

controlled study. Patients with active RA on a stable dose of MTX were randomized to receive

adalimumab (20 mg, 40 mg, or 80 mg) or placebo subcutaneously every other week. The

primary endpoint was the ACR20 response at 24 weeks.

Tocilizumab (LITHE Study) This was a 2-year, randomized, double-blind, placebo-controlled

study. Patients with moderate to severe active RA and an inadequate response to MTX were

randomized to receive tocilizumab (4 or 8 mg/kg) or placebo intravenously every 4 weeks, in

combination with a stable dose of MTX. The co-primary endpoints were the proportion of

patients with an ACR20 response at week 24 and the change from baseline in the Genant-

modified Total Sharp Score at week 52.

Upadacitinib (SELECT-MONOTHERAPY) This was a Phase 3, randomized, double-blind,

parallel-group study. Patients with active RA and an inadequate response to MTX were

randomized to switch to upadacitinib monotherapy (15 mg or 30 mg once daily) or to continue

their stable dose of MTX. The primary endpoints were the proportion of patients achieving

ACR20 and a Disease Activity Score 28-joint count using C-reactive protein (DAS28-CRP) of

≤3.2 at week 14.

Baricitinib (RA-BEAM) This was a 52-week, randomized, double-blind, placebo- and active-

controlled study. Patients with active RA and an inadequate response to MTX were randomized

to receive baricitinib (4 mg once daily), adalimumab (40 mg every other week), or placebo, all

in addition to their background MTX. The primary endpoint was the ACR20 response at week

12 for baricitinib versus placebo.

Tofacitinib (ORAL Strategy) This was a 1-year, Phase 3b/4, double-blind, head-to-head, non-

inferiority, randomized controlled trial. Patients with active RA and an inadequate response to

MTX were randomized to receive tofacitinib (5 mg twice daily) as monotherapy, tofacitinib (5

mg twice daily) with MTX, or adalimumab (40 mg every other week) with MTX. The primary

endpoint was the proportion of patients achieving an ACR50 response at month 6.
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Abatacept (AIM Trial) This was a 1-year, randomized, double-blind, placebo-controlled study.

Patients with active RA and an inadequate response to MTX received intravenous abatacept

(approximately 10 mg/kg) or placebo, in addition to their background MTX. The primary

endpoint was the ACR20 response at 6 months.

Rituximab (SERENE Trial) This was a Phase III, randomized, double-blind, placebo-controlled

trial. Patients with active RA and an inadequate response to MTX who were biologic-naïve

were randomized to receive rituximab (2 x 500 mg or 2 x 1000 mg) or placebo infusions, in

addition to stable MTX. The primary endpoint was the ACR20 response at week 24.

Anakinra Multiple randomized, double-blind, placebo-controlled trials have been conducted. In

a representative study, patients with active RA despite MTX treatment were randomized to

receive daily subcutaneous injections of anakinra (100 mg) or placebo for 24 weeks, in addition

to their background MTX. The primary endpoint was the ACR20 response at week 24.[3]

General Workflow of a Randomized Controlled Trial in RA.

Summary and Conclusion
The Phase IIA clinical trial of CE-224535 did not demonstrate efficacy superior to placebo in

patients with rheumatoid arthritis who had an inadequate response to methotrexate. The

ACR20 response rate for CE-224535 was numerically similar to that of the placebo group.[1][2]

While the safety profile of CE-224535 was acceptable in this study, the lack of efficacy

contrasts with the established benefits of numerous other approved biologic and targeted

synthetic DMARDs in this patient population.

As demonstrated in the comparative data tables, TNF inhibitors, IL-6 inhibitors, JAK inhibitors,

a selective co-stimulation modulator, and a B-cell targeted therapy have all shown significant

improvements in ACR20, ACR50, and ACR70 response rates compared to placebo in patients

with MTX-inadequate response. These agents represent the current standard of care for this

patient population.

Further research would be necessary to determine if CE-224535 could have a role in other

inflammatory conditions or in a different subset of rheumatoid arthritis patients. However, based

on the available data from the NCT00628095 trial, CE-224535 does not appear to be a viable

alternative to the currently approved advanced therapies for rheumatoid arthritis in patients with

an inadequate response to methotrexate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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